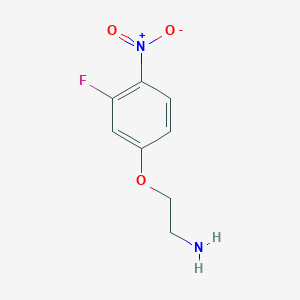![molecular formula C7H12FN B13527788 (4r,6r)-6-(Fluoromethyl)-1-azaspiro[3.3]heptane](/img/structure/B13527788.png)
(4r,6r)-6-(Fluoromethyl)-1-azaspiro[3.3]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4r,6r)-6-(Fluoromethyl)-1-azaspiro[33]heptane is a unique compound characterized by its spirocyclic structure, which includes a fluoromethyl group and an azaspiro moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4r,6r)-6-(Fluoromethyl)-1-azaspiro[3.3]heptane typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor containing both the fluoromethyl and azaspiro functionalities. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure efficient and cost-effective production. Additionally, purification techniques like crystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(4r,6r)-6-(Fluoromethyl)-1-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluoromethyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(4r,6r)-6-(Fluoromethyl)-1-azaspiro[3.3]heptane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.
Wirkmechanismus
The mechanism of action of (4r,6r)-6-(Fluoromethyl)-1-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The fluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity to its targets. The azaspiro moiety contributes to the overall stability and reactivity of the molecule. These interactions can modulate various biological pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4r,6r)-6-(Chloromethyl)-1-azaspiro[3.3]heptane
- (4r,6r)-6-(Bromomethyl)-1-azaspiro[3.3]heptane
- (4r,6r)-6-(Hydroxymethyl)-1-azaspiro[3.3]heptane
Uniqueness
(4r,6r)-6-(Fluoromethyl)-1-azaspiro[3.3]heptane is unique due to the presence of the fluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents. Additionally, the fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for pharmaceutical applications.
Eigenschaften
Molekularformel |
C7H12FN |
|---|---|
Molekulargewicht |
129.18 g/mol |
IUPAC-Name |
6-(fluoromethyl)-1-azaspiro[3.3]heptane |
InChI |
InChI=1S/C7H12FN/c8-5-6-3-7(4-6)1-2-9-7/h6,9H,1-5H2 |
InChI-Schlüssel |
POUJVPMUMVTUEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC12CC(C2)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















